![molecular formula C25H24N4O4S2 B2766314 2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide CAS No. 1251568-43-0](/img/no-structure.png)

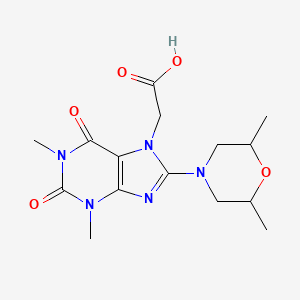

2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

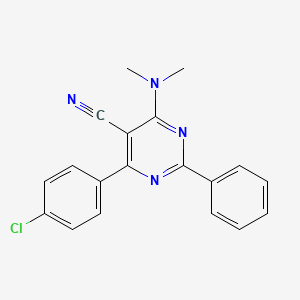

2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrole-based derivative that has shown promising results in scientific research.

Wissenschaftliche Forschungsanwendungen

Imaging Agent for Neurodegenerative Disorders

- The compound and its derivatives have shown potential in positron emission tomography (PET) for imaging neurodegenerative disorders. Specifically, certain fluoroethoxy and fluoropropoxy substituted derivatives demonstrated high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds could potentially aid in the visualization and study of PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Antipsychotic Potential

- Certain derivatives of this compound have shown an antipsychotic-like profile in animal behavioral tests without interacting with dopamine receptors. This unique mechanism of action sets them apart from clinically available antipsychotic agents. The antipsychotic activity is attributed to the derivatives of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, indicating potential for developing new antipsychotic medications (Wise et al., 1987).

Progesterone Receptor Modulators

- Derivatives of this compound have been explored in the context of female healthcare, including contraception, fibroids, endometriosis, and certain breast cancers. For instance, the pyrrole-oxindole derivatives show functional switching between agonist and antagonist properties on progesterone receptors, depending on the size of the dialkyl substituent. This finding could lead to the development of new medications for various women's health conditions (Fensome et al., 2008).

Translocator Protein (18 kDa) Ligands

- Some derivatives, specifically 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, have been identified as selective ligands for the translocator protein (18 kDa). This protein is associated with various biological functions, including steroid synthesis, immunomodulation, and apoptosis. These derivatives, therefore, hold potential for studying and targeting these biological processes (Dollé et al., 2008).

GABAergic Neuronal System Interaction

- The compound DM-9384, a pyrrolidone derivative related to the given compound, has shown effects on ethanol- and chlordiazepoxide-induced amnesia in mice. It interacts with the GABAergic neuronal system, suggesting potential therapeutic applications in treating amnesia and possibly other neurological disorders (Nabeshima et al., 1990).

Histamine H3 Receptor Antagonists

- A-331440, an analogue of this compound, has been investigated for its potential as an antiobesity agent by acting as a histamine H3 receptor antagonist. This compound's derivatives were examined for potency, selectivity, and genotoxicity, leading to the discovery of fluorinated analogues with potent receptor binding and reduced genotoxicity, making them promising leads for antiobesity drug development (Hancock et al., 2004).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3,4-dimethylbenzylamine with ethyl acetoacetate to form 1-(3,4-dimethylbenzyl)-1H-pyrrole-2-carboxylic acid ethyl ester. This intermediate is then reacted with 4-fluoroaniline in the presence of a coupling agent to form the final product, 2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide.", "Starting Materials": [ "3,4-dimethylbenzylamine", "ethyl acetoacetate", "4-fluoroaniline", "coupling agent" ], "Reaction": [ "Step 1: Reaction of 3,4-dimethylbenzylamine with ethyl acetoacetate in the presence of a base to form 1-(3,4-dimethylbenzyl)-1H-pyrrole-2-carboxylic acid ethyl ester.", "Step 2: Reaction of 1-(3,4-dimethylbenzyl)-1H-pyrrole-2-carboxylic acid ethyl ester with 4-fluoroaniline in the presence of a coupling agent to form the final product, 2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide." ] } | |

CAS-Nummer |

1251568-43-0 |

Molekularformel |

C25H24N4O4S2 |

Molekulargewicht |

508.61 |

IUPAC-Name |

2-ethylsulfanyl-4-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |

InChI |

InChI=1S/C25H24N4O4S2/c1-4-34-24-26-22-21(35-24)23(31)29(17-8-5-15(2)6-9-17)25(32)28(22)14-20(30)27-11-12-33-19-10-7-16(3)13-18(19)27/h5-10,13H,4,11-12,14H2,1-3H3 |

InChI-Schlüssel |

GXNOSIDXRRNNSO-UHFFFAOYSA-N |

SMILES |

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)N3CCOC4=C3C=C(C=C4)C)C5=CC=C(C=C5)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2766234.png)

![1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2766249.png)